1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one
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Overview
Description
1-(Iodomethyl)-2-azabicyclo[311]heptan-3-one is a bicyclic compound that features an iodomethyl group and an azabicyclo structure
Preparation Methods
The synthesis of 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one typically involves the reaction of bicyclo[3.1.1]heptane derivatives with iodine-containing reagents. One common method includes the reduction of bicyclo[3.1.1]heptane followed by iodination. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include halogens, reducing agents, and nucleophiles. .
Scientific Research Applications
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets. The iodomethyl group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1-(Iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one can be compared with other bicyclic compounds such as:
Bicyclo[3.1.1]heptane: Similar structure but lacks the iodomethyl group.
3-Azabicyclo[3.1.1]heptanes: Contains an azabicyclo structure but may have different substituents.
Bicyclo[2.2.1]heptane Derivatives: Different bicyclic structure but similar chemical properties.
These comparisons highlight the unique features of 1-(Iodomethyl)-2-azabicyclo[31
Properties
Molecular Formula |
C7H10INO |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
1-(iodomethyl)-2-azabicyclo[3.1.1]heptan-3-one |
InChI |
InChI=1S/C7H10INO/c8-4-7-2-5(3-7)1-6(10)9-7/h5H,1-4H2,(H,9,10) |
InChI Key |
NUJQHMXIGJKYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C2)(NC1=O)CI |
Origin of Product |
United States |
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